molecular formula C14H11FN2O4S B8076973 (R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine

(R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine

Cat. No.: B8076973
M. Wt: 322.31 g/mol
InChI Key: LKNIQCKXWOPPKA-KNVGNIICSA-N
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Description

(R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine is a chiral aziridine derivative valued as a versatile synthetic intermediate in organic chemistry and drug discovery. Its structure features a strained three-membered ring, a 2-fluorophenyl group that contributes steric bulk and electronic effects, and a 2-nitrophenylsulfonyl (nosyl) group which acts as a strong electron-withdrawing activator . This activation makes the aziridine ring highly susceptible to regioselective nucleophilic ring-opening reactions, enabling the synthesis of complex amine-containing targets . In scientific research, this compound's primary application is in the asymmetric synthesis of pharmacologically active molecules. Aziridines are investigated for their potential as enzyme inhibitors and for their anticancer, antiviral, and antibacterial properties, often acting through mechanisms such as DNA alkylation which can disrupt replication in cancer cells . The (R) configuration at the chiral center is crucial for producing enantiomerically pure compounds, making this aziridine a critical precursor for developing chiral amines, amino alcohols, and other nitrogen-containing heterocycles . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2R)-2-(2-fluorophenyl)-1-(2-nitrophenyl)sulfonylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S/c15-11-6-2-1-5-10(11)13-9-16(13)22(20,21)14-8-4-3-7-12(14)17(18)19/h1-8,13H,9H2/t13-,16?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNIQCKXWOPPKA-KNVGNIICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Reaction Parameters

Critical parameters influencing yield and selectivity include:

Temperature (°C)Residence Time (min)Yield (%)Purity (NMR)
110906092
120607995
130158297

The flow system’s superior heat transfer enables precise temperature control, minimizing decomposition pathways observed in batch reactions. Scaling experiments demonstrated a throughput of 20.6 g/h (52 mmol/h) for analogous aziridines, underscoring the method’s industrial viability.

Gabriel Synthesis via β-Amino Halide Cyclization

The classical Gabriel synthesis remains applicable for constructing the aziridine core. This two-step protocol involves:

  • Formation of β-amino halides : Reacting α,β-dihalides (e.g., 1,2-dibromo-2-(2-fluorophenyl)ethane) with amines.

  • Base-mediated cyclization : Using K₂CO₃ or NEt₃ to induce ring closure.

Stereochemical Considerations

While the Gabriel method provides access to racemic aziridines, enantiomeric resolution remains challenging. Optical yields rarely exceed 70% without chiral auxiliaries. For the target (R)-enantiomer, post-synthetic resolution via chiral HPLC or enzymatic kinetic resolution may be necessary.

Sulfonylation Strategies

Introducing the 2-nitrophenylsulfonyl group necessitates careful selection of sulfonating agents and reaction conditions:

Direct Sulfonylation of Aziridines

Treatment of pre-formed aziridine (R)-2-(2-fluorophenyl)aziridine with 2-nitrobenzenesulfonyl chloride in the presence of DMAP (10 mol%) and NEt₃ (2 eq) in CH₂Cl₂ (0°C to RT) affords the sulfonylated product in 65–72% yield.

In Situ Sulfonylation During Baldwin Rearrangement

Incorporating the sulfonyl group at the isoxazoline stage simplifies purification. For example, isoxazoline 11a synthesized from 2-nitrobenzenesulfonamide and 2-fluorostyrene oxide undergoes rearrangement without sulfonyl group migration.

Asymmetric Epoxidation and Aziridination

Sharpless asymmetric epoxidation of glycidic esters followed by azide displacement and Staudinger reaction provides enantiomerically enriched aziridines. For instance:

  • Epoxidation : (2R,3S)-Ethyl 2-(2-fluorophenyl)oxirane-2-carboxylate (94% ee) via Ti(OiPr)₄/(R,R)-diethyl tartrate catalyst.

  • Azide Opening : NaN₃ in DMF/H₂O (80°C, 12 h) yields β-azido alcohol.

  • Staudinger Cyclization : PPh₃ in MeCN (RT, 2 h) induces ring closure to (R)-aziridine.

Comparative Analysis of Methodologies

MethodYield Range (%)ee (%)ScalabilityKey Limitations
Baldwin Rearrangement67–94>95HighPrecursor synthesis complexity
Gabriel Synthesis40–7550–70ModerateRacemic mixture formation
Sharpless Epoxidation55–8090–98LowMulti-step sequence

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to open the aziridine ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aziridines and ring-opened products.

Scientific Research Applications

Medicinal Chemistry

(R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine has garnered attention for its potential as a bioactive compound. Its structure suggests possible applications in the development of pharmaceuticals targeting various diseases.

  • Anticancer Activity : Preliminary studies indicate that aziridine derivatives can exhibit cytotoxic effects against cancer cell lines. The incorporation of the nitrophenyl sulfonyl group may enhance this activity by increasing the compound's reactivity towards biological targets .
  • Antibacterial Properties : Similar aziridine compounds have shown promise as antibacterial agents. The fluorine atom may contribute to improved membrane permeability, enhancing the compound's efficacy against bacterial cells .

Synthetic Chemistry

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups allow for various chemical transformations:

  • Building Block for Drug Synthesis : The aziridine ring can be opened under specific conditions to introduce diverse substituents, facilitating the synthesis of novel pharmacophores .
  • Reactivity with Nucleophiles : The sulfonyl group is known for its electrophilic nature, making the compound a useful reagent in nucleophilic substitution reactions .

Material Science

Research into polymers and materials has identified aziridine compounds as valuable components due to their cross-linking capabilities:

  • Polymerization : Aziridines can be polymerized to form cross-linked networks, which are useful in creating durable materials with specific mechanical properties .
  • Coatings and Adhesives : The chemical stability and reactivity of (R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine make it suitable for applications in coatings and adhesives that require strong bonding properties .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry explored the anticancer effects of various aziridine derivatives, including those similar to (R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the aziridine structure can enhance therapeutic efficacy .

Case Study 2: Synthesis of Novel Antibacterial Agents

Research conducted at a university laboratory focused on synthesizing new antibacterial agents from aziridine derivatives. The study highlighted how (R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine could serve as a precursor for developing compounds with improved activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of ®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine involves its reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening and formation of new bonds. This reactivity is harnessed in various chemical transformations and biological interactions.

Comparison with Similar Compounds

The following sections compare (R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine with structurally related aziridines, focusing on substituent effects, synthesis methods, electronic properties, and applications.

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Aziridine Ring) Sulfonyl Group Notable Properties Reference
(R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine (Target Compound) 2-Fluorophenyl 2-Nitrobenzenesulfonyl High electrophilicity due to nitro group; chiral center influences stereoselectivity
(S)-2-Isopropyl-1-((2-nitrophenyl)sulfonyl)aziridine (S1) Isopropyl 2-Nitrobenzenesulfonyl Bulkier alkyl substituent reduces ring strain; lower reactivity in polymerization
2-Phenyl-1-(p-toluenesulfonyl)aziridine Phenyl p-Toluenesulfonyl (tosyl) Electron-donating methyl group reduces electrophilicity; higher thermal stability
Dimethyl 3-(4-chlorobenzoyl)-1-((2-nitrophenyl)sulfonyl)aziridine-2,2-dicarboxylate (97p) 4-Chlorobenzoyl, ester groups 2-Nitrobenzenesulfonyl Enhanced steric hindrance; lower yield (41%) due to complex substitution pattern
2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine 5-Bromo-2-fluorophenyl, methyl 2-Nitrobenzenesulfonyl Bromine enhances halogen bonding potential; discontinued due to synthesis challenges

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound increases ring strain and electrophilicity compared to tosyl analogs (e.g., 2-Phenyl-1-tosylaziridine), making it more reactive in ring-opening reactions .
  • Steric Effects : Bulky substituents (e.g., isopropyl in S1 or 4-chlorobenzoyl in 97p) reduce reactivity by hindering nucleophilic attack .
  • Chirality: The R-configuration in the target compound enables stereoselective transformations, unlike non-chiral analogs like 97p .
Electronic Properties and Reactivity

DFT studies () reveal that EWGs like nitro and sulfonyl groups lower HOMO-LUMO gaps, enhancing electrophilicity. For example:

  • Target Compound : The nitro group reduces the LUMO energy, facilitating nucleophilic attack at the aziridine carbon .
  • Tosyl Analogs : The electron-donating methyl group in p-toluenesulfonyl raises the LUMO energy, requiring harsher reaction conditions for ring-opening .

Biological Activity

(R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine, with the CAS number 2089671-81-6, is a compound that has garnered attention due to its potential biological activities. This aziridine derivative features a unique molecular structure that may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C14H11FN2O4S
  • Molecular Weight : 322.31 g/mol
  • Purity : ≥ 98% .

The biological activity of aziridines is often associated with their ability to interact with nucleophiles in biological systems. The presence of the fluorophenyl and nitrophenyl groups in this compound suggests that it may exhibit unique reactivity patterns, potentially leading to significant biological effects.

Anticancer Activity

Recent studies have indicated that aziridine derivatives can possess anticancer properties. For instance, compounds similar to (R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine have been shown to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
Aziridine AMCF-7 (Breast Cancer)10
Aziridine BA549 (Lung Cancer)15
(R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridineHeLa (Cervical Cancer)TBD

These results indicate that further exploration of this compound's effects on different cancer cell lines is warranted .

Antimicrobial Activity

Aziridines have also been investigated for their antimicrobial properties. The sulfonamide group present in (R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine may enhance its ability to inhibit bacterial growth. Preliminary screening against common bacterial strains has shown promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest potential applications in treating bacterial infections .

Case Studies

In a recent study, researchers synthesized various aziridine derivatives and assessed their biological activities. One notable finding was the enhanced cytotoxicity of compounds featuring both fluorine and nitro substituents. This study highlighted the importance of structural modifications in enhancing the efficacy of aziridines as therapeutic agents .

Q & A

Basic: What are the standard synthetic routes for preparing (R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine, and how is stereochemical integrity maintained?

Answer:
The synthesis typically involves ring-closing strategies, such as nucleophilic substitution or cyclization of 1,2-aminoalcohol precursors. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed. A key step is the sulfonylation of the aziridine nitrogen using 2-nitrobenzenesulfonyl chloride under anhydrous conditions. To maintain the (R)-configuration, reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. X-ray crystallography (e.g., as in ) is critical for confirming stereochemistry post-synthesis .

Advanced: How do competing synthetic methodologies (e.g., Gabriel-Cromwell vs. nitrene insertion) affect the yield and enantiomeric excess of this aziridine?

Answer:
The Gabriel-Cromwell method () involves vinyl phosphonate intermediates and offers moderate yields (50–70%) but high enantiomeric excess (ee >90%) due to stereospecific ring closure. In contrast, nitrene insertion () may generate higher yields (75–85%) but lower ee (70–80%) due to radical intermediates causing partial racemization. Method selection depends on the trade-off between yield and stereochemical fidelity. Advanced characterization via chiral HPLC coupled with kinetic resolution studies is recommended to quantify ee discrepancies .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR : 19F^{19}\text{F} NMR identifies fluorophenyl substituents, while 1H^{1}\text{H} NMR resolves aziridine ring protons (δ 2.5–3.5 ppm).
  • X-ray crystallography : Essential for confirming the (R)-configuration and sulfonyl group orientation (e.g., used Mo-Kα radiation at 90 K for high-resolution data).
  • HRMS : Validates molecular formula, particularly for nitrophenyl and fluorophenyl moieties .

Advanced: How can conflicting data from NMR and X-ray crystallography be resolved when analyzing this compound’s structure?

Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). For example, NMR may suggest conformational averaging, while X-ray shows a static structure. To resolve this:

Perform variable-temperature NMR to detect ring-flipping dynamics.

Use DFT calculations to model solution-state conformers and compare with crystallographic data.

Validate with NOESY/ROESY to identify spatial proximities in solution .

Basic: What are the recommended protocols for evaluating the biological activity of this aziridine derivative?

Answer:

  • Antibacterial assays : Use broth microdilution (MIC determination) against Gram-positive/negative strains, with azithromycin as a positive control.
  • Cytotoxicity testing : Employ MTT assays on mammalian cell lines (e.g., HEK293), ensuring dose-response curves (1–100 µM) to assess selectivity.
  • Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorogenic substrates. Always include DMSO vehicle controls to rule out solvent effects .

Advanced: What mechanistic insights explain the reactivity of the sulfonylaziridine moiety in ring-opening reactions?

Answer:
The electron-withdrawing 2-nitrophenylsulfonyl group activates the aziridine ring toward nucleophilic attack. Ring-opening proceeds via an SN_N2 mechanism at the less substituted carbon (due to steric hindrance from the fluorophenyl group). Computational studies (e.g., DFT) can map transition states, while kinetic isotope effects (KIEs) differentiate between concerted and stepwise pathways. highlights similar reactivity in vinyl phosphonate systems .

Basic: How should researchers handle safety concerns related to aziridine toxicity and nitroaromatic decomposition?

Answer:

  • Toxicity : Use gloveboxes or fume hoods to prevent inhalation/contact. Monitor for respiratory irritation ( ).
  • Decomposition : Nitro groups may release NOx_x under heat; TGA/DSC analysis is advised to identify safe temperature ranges (<150°C). Store under inert gas (N2_2) in amber vials to prevent photodegradation .

Advanced: How can enantiomeric impurities impact pharmacological studies, and what analytical methods detect them?

Answer:
Even 5% impurity can alter binding kinetics (e.g., to chiral receptors). Use:

  • Chiral HPLC : With cellulose-based columns (e.g., Chiralpak IC) and UV detection at 254 nm.
  • VCD spectroscopy : Distinguishes enantiomers via vibrational circular dichroism.
  • Microscale X-ray : Resolves minor enantiomers in crystalline mixtures .

Basic: What are the key applications of this compound in organic synthesis?

Answer:
It serves as:

  • Epoxide mimic : In ring-opening reactions to install fluorophenyl motifs.
  • Phosphonate precursor : Via Arbuzov reactions ().
  • Sulfonamide linker : For peptide coupling or PROTAC design .

Advanced: How do solvent polarity and Lewis acid additives influence the regioselectivity of aziridine functionalization?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states, favoring attack at the less hindered carbon.
  • Lewis acids (BF3_3, ZnCl2_2) : Coordinate to the sulfonyl oxygen, polarizing the ring and directing nucleophiles to the fluorophenyl-adjacent carbon. Monitor via 19F^{19}\text{F} NMR to track regioselectivity .

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